Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone
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Overview
Description
Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone is a complex organic compound that features a morpholine ring, a quinoline core, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis. The pyridine moiety is then introduced via a palladium-catalyzed cross-coupling reaction. The morpholine ring is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-2-pyridin-2-ylethylamine: Shares the morpholine and pyridine moieties.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: Contains similar pyridine structures.
Uniqueness
Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone is unique due to its combination of a quinoline core with morpholine and pyridine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a morpholine ring , a quinoline structure , and a pyridine substituent . The morpholine moiety is known for enhancing solubility and biological activity, while the quinoline structure is often associated with antitumor effects. The presence of the propan-2-yl group modifies the compound's physicochemical properties, influencing its metabolic stability and bioavailability.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant activity against various cancer cell lines. The quinoline moiety is linked to antitumor effects, suggesting that this compound may interact with specific receptors involved in cancer progression. For instance, it has shown potential in inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapies.
Antimicrobial Activity
Morpholine derivatives are recognized for their diverse antimicrobial properties. This specific compound may exhibit activity against bacterial strains, although detailed studies on its antibacterial effectiveness are still required. The mechanism of action could involve disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival .
Synthesis
The synthesis of this compound typically involves multi-step procedures. A common method includes reacting 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate with morpholine and a suitable quinoline derivative in dimethylformamide under controlled conditions to yield the target compound with high purity and yield.
Interaction Studies
Interaction studies focus on the binding affinity of this compound to various biological targets. Techniques such as molecular docking and receptor-ligand binding assays are employed to elucidate these interactions, which are crucial for understanding the therapeutic potential and safety profile of the compound.
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Morpholinoethylphenol | Morpholine ring + phenolic group | Antibacterial |
Chloroquine | Quinoline structure | Antimalarial |
Nicotine analogs | Pyridine ring | Neurotransmitter modulation |
The unique combination of functional groups in Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-y)quinolin -4 -yl]methanone may lead to novel interactions and therapeutic applications distinct from those of other similar compounds.
Case Studies and Research Findings
Research has indicated that compounds similar to Morpholin derivatives have shown various bioactivities:
- Anticancer Studies : Derivatives have been tested against multiple cancer cell lines, demonstrating significant antiproliferative effects.
- Antimicrobial Screening : Certain morpholine derivatives have exhibited moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), showcasing potential in treating neurological disorders .
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
morpholin-4-yl-(6-propan-2-yl-2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)16-6-7-19-17(13-16)18(22(26)25-9-11-27-12-10-25)14-21(24-19)20-5-3-4-8-23-20/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
YPOOLQLVUNBPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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